4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate
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Description
4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate, also known as MBS, is a chemical compound that has been widely used in scientific research for its unique properties. MBS is a sulfonate ester that is commonly used as a crosslinking agent in protein chemistry and biochemistry. The compound has gained popularity in recent years due to its ability to modify and stabilize proteins, making it an essential tool in the study of protein structure and function.
Scientific Research Applications
Pharmacological Research: Allosteric Inhibition of ALOX15
Mammalian 15-lipoxygenases (ALOX15) play a crucial role in lipid peroxidation and exhibit variable functionality in cancer and inflammation models. Researchers have identified several indole and imidazole derivatives that inhibit rabbit ALOX15 activity in a substrate-specific manner. Among these, 4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate stands out. It acts as an allosteric inhibitor, but the underlying molecular basis remains unclear. Computational studies suggest that chemical modifications alter enzyme–inhibitor interactions, affecting inhibitory potency .
Chemical Biology: Structure–Activity Relationships
Understanding how structural modifications impact inhibitory potency is essential. Researchers can synthesize analogs of this compound and evaluate their effects on ALOX15. This approach contributes to structure–activity relationship studies.
properties
IUPAC Name |
(4-methoxyphenyl) 5-bromo-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO5S/c1-3-20-14-9-4-11(16)10-15(14)22(17,18)21-13-7-5-12(19-2)6-8-13/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCGZKSMBITVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate |
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